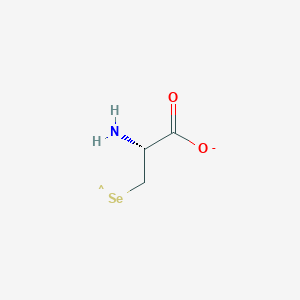

hydrogen L-selenocysteinate

Description

Properties

Molecular Formula |

C3H5NO2Se- |

|---|---|

Molecular Weight |

166.05 g/mol |

InChI |

InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/p-1/t2-/m0/s1 |

InChI Key |

FDKWRPBBCBCIGA-REOHCLBHSA-M |

SMILES |

C(C(C(=O)[O-])N)[Se] |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)[Se] |

Canonical SMILES |

C(C(C(=O)[O-])N)[Se] |

Origin of Product |

United States |

Identification As the 21st Proteinogenic Amino Acid

For a considerable time, the central dogma of molecular biology recognized only 20 standard amino acids that were genetically coded to build proteins. This understanding was expanded with the groundbreaking discovery of L-selenocysteine as the 21st proteinogenic amino acid. ebi.ac.uk This designation is significant because, unlike other modified amino acids that are altered post-translationally, selenocysteine (B57510) is incorporated into growing polypeptide chains during translation itself. nih.gov

The genetic code, which typically uses the UGA codon as a stop signal to terminate protein synthesis, has a special mechanism to incorporate selenocysteine. In specific instances, the cell's translational machinery reinterprets the UGA codon to mean "insert selenocysteine." nih.govresearchgate.net This remarkable process, known as translational recoding, involves a complex interplay of a specific tRNA molecule (tRNASec), a dedicated elongation factor, and a structural element in the messenger RNA called the Selenocysteine Insertion Sequence (SECIS). nih.govresearchgate.net The fulfillment of these criteria—co-translational insertion and a dedicated tRNA—solidified selenocysteine's status as the 21st amino acid. nih.gov

Distinctive Structural Features of L Selenocysteine

The defining structural feature of L-selenocysteine is the substitution of the sulfur atom found in cysteine with a selenium atom. researchgate.net This seemingly minor change has profound implications for the molecule's chemical properties. Both L-selenocysteine and L-cysteine share the same fundamental L-α-amino acid structure. ebi.ac.ukresearchgate.net However, the presence of selenium gives L-selenocysteine a unique R chirality in the R/S naming system, a distinction it shares with cysteine due to the higher atomic number of selenium and sulfur compared to the other atoms attached to the chiral carbon. wikipedia.org

The selenol group (-SeH) of selenocysteine (B57510) is more acidic than the thiol group (-SH) of cysteine, with a pKa of approximately 5.43 compared to the thiol's pKa of around 8-9. ethz.chkyoto-u.ac.jp This means that at physiological pH, the selenol group is largely deprotonated and exists as a selenolate anion, making it a more potent nucleophile than the corresponding thiolate. kyoto-u.ac.jp This enhanced reactivity is a key factor in the catalytic function of many selenoenzymes.

Interactive Data Table: Comparison of L-Selenocysteine and L-Cysteine

| Property | L-Selenocysteine | L-Cysteine |

| Chemical Formula | C3H7NO2Se | C3H7NO2S |

| Molar Mass | 168.065 g·mol−1 | 121.16 g·mol−1 |

| Side Chain | Selenol (-SeH) | Thiol (-SH) |

| pKa of Side Chain | ~5.43 | ~8-9 |

| Chirality (R/S) | R | R |

Historical Context of L Selenocysteine Discovery and Initial Characterization

The journey to understanding L-selenocysteine began with the recognition of selenium as an essential micronutrient. nih.gov In the 1950s, Klaus Schwarz identified an unknown dietary component, termed "factor 3," that prevented liver necrosis in rats, which was later confirmed to be selenium. nih.gov

A pivotal moment came in the early 1970s from the laboratory of Dr. Thressa Stadtman at the National Institutes of Health. wikipedia.orgnih.gov While studying the enzyme glycine (B1666218) reductase from the bacterium Clostridium sticklandii, her team made the serendipitous observation that selenium was required for the enzyme's activity. nih.govnih.gov Through meticulous experiments involving radioactive selenium, they demonstrated that selenium was not merely a cofactor but was covalently incorporated into one of the enzyme's protein components. nih.gov

In 1976, Stadtman's group published their landmark findings, identifying the selenium-containing moiety as selenocysteine (B57510). This discovery was soon corroborated by other researchers who found selenocysteine in the mammalian enzyme glutathione (B108866) peroxidase. nih.gov The subsequent discovery in the late 1980s, in collaboration with August Böck's group, that the UGA stop codon directs the insertion of selenocysteine, was a crucial step in cementing its role as the 21st amino acid. nih.gov

Significance of L Selenocysteine in Biochemical Systems: an Overview of Research Directions

Biosynthetic Pathways of Selenocysteine-tRNA (Sec-tRNA)

The synthesis of selenocysteyl-tRNASec (Sec-tRNASec) is a multi-step process that begins with the charging of the specific tRNA for selenocysteine, tRNASec, with serine. plos.orgoup.com Subsequent enzymatic modifications convert the seryl moiety into a selenocysteyl group. The pathways for this conversion differ between bacteria and the archaeal/eukaryotic domains. nih.govmdpi.com

Initial Aminoacylation of tRNASec with L-Serine by Seryl-tRNA Synthetase (SerRS)

The first step in the biosynthesis of Sec-tRNASec is conserved across all domains of life and involves the aminoacylation of tRNASec with L-serine. nih.govoup.com This reaction is catalyzed by seryl-tRNA synthetase (SerRS), the same enzyme that charges tRNASer isoacceptors with serine. oup.comnih.govnih.gov Despite having low sequence homology with tRNASer, tRNASec is recognized by SerRS. nih.gov This misacylation is a crucial initiating event, providing the L-seryl-tRNASec intermediate that serves as the substrate for the subsequent steps in the pathway. plos.orgnih.gov The resulting Ser-tRNASec is not utilized by the standard translational elongation factor (EF-Tu in bacteria or eEF1A in eukaryotes), preventing the erroneous incorporation of serine at UGA codons. wikipedia.org

Key features of this process include:

Enzyme: Seryl-tRNA synthetase (SerRS) oup.comnih.gov

Substrates: L-serine, ATP, and tRNASec nih.govunl.edu

Product: L-seryl-tRNASec plos.orgnih.gov

Significance: This initial charging step is a conserved and essential prerequisite for selenocysteine synthesis. nih.govoup.com

Conversion of Seryl-tRNASec to L-Selenocysteyl-tRNASec

Following the initial serylation, the pathway for converting the tRNA-bound serine to selenocysteine diverges between bacteria and archaea/eukaryotes. mdpi.comresearchgate.netnih.gov

In bacteria, the conversion of L-seryl-tRNASec to Sec-tRNASec is a single-step reaction catalyzed by the enzyme selenocysteine synthase (SelA). plos.orgnih.govmdpi.com SelA is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. plos.orgresearchgate.net The reaction mechanism involves the SelA-PLP complex abstracting the hydroxyl group from the serine residue to form a tRNA-bound aminoacrylyl intermediate. plos.org This intermediate then serves as an acceptor for activated selenium, which is donated by selenophosphate, to form Sec-tRNASec. plos.orgasm.org Structural studies of Aquifex aeolicus SelA have revealed a remarkable ring-shaped homodecameric structure that can bind ten tRNASec molecules. nih.govspring8.or.jp This decamerization is essential for its function, with the N-terminal domain of SelA specifically recognizing the unique D-arm structure of tRNASec, thereby distinguishing it from Ser-tRNASer. nih.gov

In archaea and eukaryotes, the conversion of L-seryl-tRNASec to Sec-tRNASec is a two-step process involving two distinct enzymes: O-phosphoseryl-tRNASec kinase (PSTK) and O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase (SepSecS). plos.orgnih.govnih.govmdpi.comnih.gov

First, PSTK phosphorylates the seryl moiety of Ser-tRNASec using ATP as the phosphate (B84403) donor, forming O-phosphoseryl-tRNASec (Sep-tRNASec). nih.govnih.govpnas.orgoup.com PSTK specifically recognizes and phosphorylates Ser-tRNASec, distinguishing it from the canonical Ser-tRNASer primarily through recognition of the distinctive D-arm of tRNASec. nih.govnih.gov

Next, SepSecS, also a PLP-dependent enzyme, catalyzes the final step. nih.govnih.gov It replaces the phosphate group of Sep-tRNASec with a selenol group, using selenophosphate as the selenium donor, to produce Sec-tRNASec. plos.orgnih.govunl.eduscispace.com The binding of tRNASec to SepSecS is thought to induce a conformational change in the enzyme's active site, which properly orients the phosphoseryl group for the catalytic reaction. nih.govbohrium.com This tRNA-dependent mechanism ensures that free phosphoserine is not a substrate. nih.govnih.gov

Bacterial Pathway: Selenocysteine Synthase (SelA) Activity

Role of Selenophosphate as Selenium Donor, Catalyzed by Selenophosphate Synthetase (SelD/SEPHS2)

In all organisms that synthesize selenocysteine, the activated selenium donor is monoselenophosphate. plos.orgunl.eduasm.org The synthesis of this crucial molecule is catalyzed by selenophosphate synthetase (SPS). asm.orgnih.govnih.govnih.gov In bacteria, this enzyme is the product of the selD gene. asm.orgnih.govebi.ac.uk In eukaryotes, there are two homologs, with selenophosphate synthetase 2 (SEPHS2 or SPS2) being the functional enzyme essential for selenoprotein biosynthesis. unl.eduportlandpress.comnih.govnih.gov

The reaction catalyzed by SPS involves the utilization of a reduced selenium source, such as hydrogen selenide (B1212193) (HSe⁻), and ATP. asm.orgnih.gov The enzyme transfers the γ-phosphate of ATP to the selenide, generating selenophosphate, AMP, and inorganic phosphate. nih.govnih.govpnas.org The requirement for ATP hydrolysis to AMP and pyrophosphate, which is further cleaved, makes the reaction energetically favorable. nih.gov The product, selenophosphate, is highly reactive and is the universal selenium donor for the formation of Sec-tRNASec in both the bacterial SelA-mediated pathway and the archaeal/eukaryotic SepSecS-mediated pathway. plos.orgnih.govpnas.org

Specialized Translational Machinery for L-Selenocysteine Incorporation

The incorporation of L-selenocysteine into a growing polypeptide chain is a complex process that requires specialized translational machinery. This machinery ensures that the UGA codon, which normally signals translation termination, is recoded to specify the insertion of selenocysteine. nih.govnih.govtandfonline.com A key component of this machinery is a specific mRNA stem-loop structure known as the Selenocysteine Insertion Sequence (SECIS) element. nih.govtandfonline.com This element works in conjunction with a specialized elongation factor (SelB in bacteria or eEFSec in eukaryotes) that specifically binds to Sec-tRNASec and delivers it to the ribosome at the UGA codon. nih.govtandfonline.com This intricate system prevents the premature termination of translation and ensures the site-specific incorporation of selenocysteine into selenoproteins. nih.govtandfonline.com

Table of Mentioned Compounds

| Compound Name | Abbreviation | Role |

| Hydrogen L-selenocysteinate | Sec, U | The 21st proteinogenic amino acid. plos.orgnih.govtandfonline.com |

| L-Serine | Ser, S | Precursor amino acid for selenocysteine synthesis. plos.orgoup.comunl.edu |

| L-Seryl-tRNASec | Ser-tRNASec | Intermediate in selenocysteine biosynthesis. plos.orgnih.gov |

| L-Selenocysteyl-tRNASec | Sec-tRNASec | The final product of the biosynthetic pathway, ready for translation. plos.orgnih.gov |

| O-Phosphoseryl-tRNASec | Sep-tRNASec | Intermediate in the archaeal and eukaryotic pathway. nih.govnih.gov |

| Selenophosphate | SeP | Activated selenium donor. plos.orgunl.eduasm.org |

| Adenosine triphosphate | ATP | Energy currency and phosphate donor. unl.eduasm.orgnih.gov |

| Pyridoxal 5'-phosphate | PLP | Co-factor for SelA and SepSecS enzymes. plos.orgnih.govresearchgate.net |

Table of Mentioned Enzymes and Proteins

| Enzyme/Protein Name | Gene Name (Bacterial) | Gene Name (Eukaryotic) | Function |

| Seryl-tRNA Synthetase | serS | SARS1 | Charges tRNASec with L-serine. oup.comnih.gov |

| Selenocysteine Synthase | selA | N/A | Converts Ser-tRNASec to Sec-tRNASec in bacteria. plos.orgnih.gov |

| O-Phosphoseryl-tRNASec Kinase | N/A | PSTK | Phosphorylates Ser-tRNASec in archaea and eukaryotes. nih.govnih.gov |

| O-Phosphoseryl-tRNA:Selenocysteinyl-tRNA Synthase | N/A | SEPSECS | Converts Sep-tRNASec to Sec-tRNASec in archaea and eukaryotes. plos.orgnih.gov |

| Selenophosphate Synthetase | selD | SEPHS2 | Synthesizes the selenium donor, selenophosphate. unl.eduasm.orgnih.gov |

| Elongation Factor SelB | selB | N/A | Delivers Sec-tRNASec to the ribosome in bacteria. nih.govtandfonline.com |

| Eukaryotic Elongation Factor | N/A | EEFSEC | Delivers Sec-tRNASec to the ribosome in eukaryotes. oup.com |

The UGA Codon Recoding Mechanism

The incorporation of selenocysteine at a UGA codon is a prime example of translational recoding, where the standard genetic code is temporarily altered. nih.govnih.gov Normally, the UGA codon signals the termination of protein synthesis. wikipedia.orgcshmonographs.org However, in the context of selenoprotein synthesis, specific signals within the messenger RNA (mRNA) override this stop signal, directing the ribosome to insert selenocysteine instead. oup.comcshmonographs.org This recoding event is not a random error but a programmed and essential process for the synthesis of functional selenoproteins. tandfonline.com The efficiency of this recoding depends on the specific selenoprotein being synthesized and the availability of the necessary translation factors. wikipedia.org While UGA is the primary codon for selenocysteine, studies have shown that the Sec insertion machinery has the intrinsic capability to recode other codons, including sense codons and even other stop codons like UAG and UAA, under certain experimental or natural circumstances. nih.govosti.gov This highlights a remarkable flexibility in the genetic code. osti.gov In some organisms, UGA can have a dual function, specifying either selenocysteine insertion or termination, and in certain ciliates, it has been reassigned to code for cysteine. nih.govcshmonographs.org

Selenocysteine Insertion Sequence (SECIS) Element: Structure and Recognition

A critical cis-acting element required for UGA recoding is the Selenocysteine Insertion Sequence (SECIS) element, a stem-loop structure within the selenoprotein mRNA. wikipedia.orgbionity.comcrg.eu This RNA motif, approximately 60 nucleotides long, directs the translational machinery to interpret the in-frame UGA codon as a signal for Sec insertion. bionity.comwikipedia.org The structure and location of the SECIS element differ significantly across the domains of life. crg.eu

In bacteria , the SECIS element is located in the coding region of the mRNA, typically immediately following the UGA codon it affects. mdpi.comnih.govwikipedia.org Bacterial SECIS elements have conserved features, including a small apical loop with a conserved guanosine (B1672433) and a specific distance between the UGA codon and this loop. oup.comjst.go.jp

In archaea and eukaryotes , the SECIS element is found in the 3' untranslated region (3' UTR) of the mRNA and can direct the recoding of multiple UGA codons within the same transcript. wikipedia.orgmdpi.combionity.comwikipedia.org Eukaryotic SECIS elements have a more complex structure, often described as a hairpin with two helices separated by an internal loop and a characteristic "kink-turn" core. wikipedia.orgnih.gov They contain conserved sequences, such as AUGA or GGGA in the core, and non-canonical A-G base pairs that are crucial for function. bionity.comwikipedia.orgnih.gov

These structural differences mean that the recognition mechanisms are also domain-specific; for instance, a system designed to recognize eukaryotic SECIS elements will not recognize those from bacteria. bionity.comwikipedia.org

| Characteristic | Bacteria | Archaea | Eukaryotes |

|---|---|---|---|

| Location | Coding region, downstream of UGA codon mdpi.comnih.govwikipedia.org | Mainly 3' UTR (some in 5' UTR) mdpi.combionity.comwikipedia.org | 3' Untranslated Region (UTR) mdpi.comcrg.euwikipedia.org |

| Structure | Single stem-loop oup.com | General hairpin structure bionity.comwikipedia.org | Stem-loop with internal loop and kink-turn core wikipedia.orgnih.gov |

| Conserved Features | Conserved G in apical loop, specific distance to UGA oup.com | General hairpin structure bionity.com | AUGA/GGGA sequence in core, A-G wobble pairs wikipedia.orgnih.gov |

| Recoding Scope | Affects one UGA codon wikipedia.org | Can affect multiple UGA codons bionity.com | Can affect multiple UGA codons wikipedia.orgbionity.com |

L-Selenocysteine-Specific Elongation Factors (SelB in bacteria, eEFSec/mSelB and SBP2 in eukaryotes)

The delivery of the charged Sec-tRNA[Ser]Sec to the ribosome is mediated by specialized elongation factors that are distinct from the canonical elongation factor EF-Tu. nih.govnih.gov

In bacteria , a single, specialized elongation factor called SelB performs this role. nih.govtandfonline.comuniprot.org SelB is a multidomain protein that binds GTP, Sec-tRNA[Ser]Sec, and the SECIS element directly. nih.govoup.comebi.ac.uk It consists of an N-terminal portion homologous to EF-Tu, responsible for GTP and tRNA binding, and a unique C-terminal extension with winged-helix domains that specifically recognizes and binds the bacterial SECIS RNA hairpin. nih.govoup.comebi.ac.uk

In eukaryotes and archaea , the process is more complex and requires at least two protein factors. The elongation factor eEFSec (also known as mSelB) binds to Sec-tRNA[Ser]Sec and GTP. mdpi.comnih.gov However, unlike its bacterial counterpart, eEFSec does not directly bind the SECIS element. oup.com Instead, a second protein, the SECIS Binding Protein 2 (SBP2), is required. nih.govnih.govembopress.org SBP2 specifically recognizes and binds to the SECIS element in the 3' UTR of the mRNA. nih.govthermofisher.com SBP2 then recruits the eEFSec-Sec-tRNA[Ser]Sec-GTP complex to the ribosome, facilitating the insertion of selenocysteine at the UGA codon. researchgate.netsemanticscholar.org SBP2 is therefore essential for the co-translational incorporation of Sec in eukaryotes. nih.govembopress.org

Ribosomal Interactions in Selenocysteine Translation

The process of selenocysteine incorporation involves intricate interactions with the ribosome. The ribosome must be "reprogrammed" to accept the Sec-tRNA[Ser]Sec at the A-site when it encounters a UGA codon in the context of a SECIS element. charite.de

In eukaryotes, SBP2 plays a central role by acting as a platform on the ribosome. researchgate.net It binds to both the SECIS element and the ribosome, creating a bridge that facilitates the recruitment of the eEFSec-tRNA complex. researchgate.netsemanticscholar.org SBP2 has been shown to interact with the 28S rRNA of the large ribosomal subunit (60S), specifically at expansion segment 7L (ES7L). semanticscholar.org This interaction induces conformational changes in the ribosome, particularly in regions known to be important for accommodating the incoming tRNA. nih.gov Cryo-electron microscopy studies have revealed that the mRNA forms a large loop, allowing the UGA codon and the distantly located SECIS element to bind to the ribosome simultaneously. charite.de The ribosomal protein eS31 appears to further stabilize this assembly by interacting with both the tRNASec and SBP2. fu-berlin.de This complex choreography ensures that termination is suppressed and selenocysteine is efficiently incorporated. embopress.orgcharite.de

In bacteria, the SelB factor, carrying the Sec-tRNA[Ser]Sec, binds to the ribosome. bohrium.com The recognition of the UGA codon by the tRNA anticodon, coupled with the interaction of SelB's C-terminal domain with the adjacent SECIS element, triggers conformational changes in the 30S ribosomal subunit. bohrium.com This leads to the docking of SelB onto the sarcin-ricin loop (SRL) of the large subunit, which activates SelB's GTPase activity, a key step in delivering the aminoacyl-tRNA to the ribosomal A-site. bohrium.com

Comparative Analysis of Selenocysteine Biosynthesis and Incorporation across Domains of Life

While the use of a recoded UGA codon for selenocysteine insertion is a feature found in all three domains of life, the molecular machinery involved shows significant divergence, reflecting distinct evolutionary pathways. nih.govnih.govoup.com

The biosynthesis of Sec itself shows a clear split: a direct, one-step conversion from serine in bacteria versus a two-step, phosphorylated intermediate pathway in archaea and eukaryotes. nih.govnih.govmdpi.com This suggests that while bacteria and archaea share more selenoprotein families, the biosynthesis pathway is more similar between archaea and eukaryotes. oup.com

The translational incorporation machinery also exhibits key differences. The location and structure of the SECIS element are distinct in each domain. bionity.comcrg.eu Consequently, the protein factors that recognize these elements are not interchangeable. Bacteria utilize a single, multifunctional elongation factor, SelB, which directly binds the SECIS element. nih.govoup.com Eukaryotes and archaea employ a two-component system: an elongation factor (eEFSec) that lacks RNA-binding capability and a separate SECIS-binding protein (SBP2 in eukaryotes). mdpi.comwikipedia.orgnih.gov The archaeal system appears to be a transitional model, sharing biosynthetic similarities with eukaryotes but having some selenoproteins more akin to bacteria. oup.comresearchgate.net

These variations underscore the evolutionary adaptability of the genetic code and the complex strategies that have emerged to incorporate this 21st amino acid into the proteomes of diverse organisms. nih.govnih.gov

| Component/Process | Bacteria | Archaea | Eukaryotes |

|---|---|---|---|

| Biosynthesis Pathway | Ser-tRNASec → Sec-tRNASec (1 step via SelA) nih.govnih.gov | Ser-tRNASec → P-Ser-tRNASec → Sec-tRNASec (2 steps via PSTK, SepSecS) nih.govmdpi.com | Ser-tRNASec → P-Ser-tRNASec → Sec-tRNASec (2 steps via PSTK, SepSecS) nih.govmdpi.comnih.gov |

| SECIS Element Location | Coding Region mdpi.comcrg.eu | 3' UTR (primarily) mdpi.combionity.com | 3' UTR wikipedia.orgcrg.eu |

| Elongation Factor(s) | SelB (binds tRNA, GTP, and SECIS) nih.govoup.com | eEFSec/aSelB (binds tRNA, GTP) + SBP2-like factor (presumed) mdpi.comresearchgate.net | eEFSec (binds tRNA, GTP) + SBP2 (binds SECIS) mdpi.comnih.govnih.gov |

| SECIS Recognition | Directly by SelB C-terminus nih.govoup.com | By a separate binding protein researchgate.net | By SBP2 nih.govembopress.org |

Unique Redox Properties and Lower pKa of the Selenol Group (Se-H)

The selenol group of selenocysteine possesses distinct redox properties and acidity compared to the thiol group of its sulfur analog, cysteine. The Se-H bond is weaker than the S-H bond, which is reflected in their respective bond dissociation energies. wikipedia.org This weaker bond makes selenols more susceptible to oxidation. wikipedia.org

A critical difference lies in the acidity of the selenol group. The pKa of the selenol in free selenocysteine is approximately 5.2, significantly lower than the pKa of the thiol in cysteine, which is around 8.3. jst.go.jpharvard.eduethz.ch This means that at a physiological pH of around 7.4, the selenol group is almost entirely deprotonated and exists in its anionic selenolate form (R-Se⁻), whereas the thiol group remains largely protonated (R-SH). harvard.edumdpi.com This higher degree of ionization at physiological pH is a key factor contributing to the enhanced reactivity of selenocysteine in biological systems. mdpi.com

The standard redox potential of the diselenide/selenolate couple is also lower than that of the disulfide/thiolate couple, indicating that selenols are more easily oxidized. jst.go.jp For instance, the diselenide bond in selenocystine (B224153) has a lower reduction potential (−381 mV) compared to the disulfide bond in cystine (−180 mV). jst.go.jp This property facilitates the rapid oxidation of selenols, a crucial step in the catalytic cycles of many selenoenzymes. jst.go.jpmdpi.com

Table 1: Comparison of Physicochemical Properties of Selenocysteine and Cysteine

| Property | Selenocysteine (Sec) | Cysteine (Cys) | Reference(s) |

|---|---|---|---|

| pKa of side chain | ~5.2 | ~8.3 | jst.go.jpharvard.edu |

| Form at Physiological pH (~7.4) | Mostly ionized selenolate (R-Se⁻) | Mostly protonated thiol (R-SH) | harvard.edumdpi.com |

| Reduction Potential (diselenide/disulfide) | -381 mV (Selenocystine) | -180 mV (Cystine) | jst.go.jp |

| Bond Dissociation Energy (R-X-H) | Weaker (Se-H) | Stronger (S-H) | wikipedia.org |

Enhanced Nucleophilicity Compared to Thiols

The selenolate anion (R-Se⁻), being the predominant form of selenocysteine at physiological pH, is a significantly stronger nucleophile than the thiolate anion (R-S⁻). mdpi.comnih.gov Selenium's larger atomic radius and greater polarizability compared to sulfur make it more nucleophilic. jst.go.jp This enhanced nucleophilicity allows selenocysteine to react more rapidly with electrophilic substrates. jst.go.jpnumberanalytics.com

This property is a primary reason for the catalytic advantage of selenoenzymes. nih.gov For example, reactions involving selenolates can be several orders of magnitude faster than equivalent reactions with thiolates. ethz.ch This increased reactivity is crucial for enzymes like glutathione peroxidases and thioredoxin reductases, which need to efficiently catalyze redox reactions. mdpi.comnumberanalytics.com The higher nucleophilicity of the selenol group enables faster reaction rates, even at low substrate concentrations. jst.go.jp

Reversible Oxidation Mechanisms of Selenolates

The catalytic function of selenocysteine in enzymes relies on the reversible oxidation of its selenolate group. numberanalytics.com The oxidation process typically involves a series of steps, forming transient selenium-containing intermediates. The general pathway begins with the two-electron oxidation of the selenolate (R-Se⁻) to a selenenic acid (R-SeOH). numberanalytics.commdpi.com

This selenenic acid intermediate is highly reactive. portlandpress.com In many selenoenzymes, it subsequently reacts with a thiol, such as from a cysteine residue or glutathione, to form a selenenylsulfide bridge (R-Se-S-R'). nih.govsemanticscholar.org This intermediate is then reduced back to the active selenolate form, completing the catalytic cycle. nih.gov

Under certain conditions, the selenenic acid can be further oxidized to a seleninic acid (R-SeO₂H). mdpi.comnih.gov A key feature of selenium biochemistry is the relative ease of reducing these oxidized forms back to the selenol. nih.gov The selenium atom in Se-oxides is more electrophilic than sulfur in corresponding S-oxides, which facilitates the reduction of the Se-oxide. nih.govnih.gov This resistance to irreversible overoxidation is a significant advantage over cysteine, whose sulfinic acid form (R-SO₂H) is more difficult to reduce and can be readily oxidized further to a stable sulfonic acid (R-SO₃H). nih.gov This property ensures the catalytic competency of selenoenzymes even under conditions of oxidative stress. nih.gov

Formation of Transient Selenium-Containing Intermediates

The reactivity of the selenol group leads to the formation of several transient intermediates during enzymatic catalysis. These intermediates are crucial for the function of selenoproteins.

Selenenic Acid (R-SeOH): This is a primary, short-lived oxidation product formed when the selenolate reacts with peroxides like H₂O₂. numberanalytics.comportlandpress.com It is a key intermediate in the catalytic cycle of enzymes like glutathione peroxidase. mdpi.com

Selenenylsulfide (R-Se-S-R'): Formed by the reaction of a selenenic acid with a thiol, this moiety is a common intermediate in enzymes that utilize both selenocysteine and cysteine residues, such as thioredoxin reductase. nih.govportlandpress.com The formation and reduction of this selenenylsulfide bridge are central to electron transfer processes. mdpi.com

Seleninic Acid (R-SeO₂H): Further oxidation of selenenic acid can lead to seleninic acid. mdpi.com While this represents a higher oxidation state, it is typically reducible back to the selenenic acid and then to the selenol, maintaining the enzyme's activity. nih.gov

Diselenide (R-Se-Se-R): The oxidation of two selenol groups can form a diselenide bond. portlandpress.com These bonds are more stable and harder to reduce than selenenylsulfides. portlandpress.comrsc.org

Se-Nitrososelenocysteine (R-SeNO): The high nucleophilicity of selenols suggests they can react with reactive nitrogen species (RNS) to form Se-nitrososelenocysteines. acs.org Although this modification has been proposed to play a role in signaling, its existence in biological systems is still under investigation. acs.org

Interactions with Electrophiles and Metal Ions in Model Systems

The high nucleophilicity of the selenolate anion makes it highly reactive towards a wide range of electrophiles. wiley.comnoaa.gov In model systems, selenols readily react with alkyl halides and other electrophilic partners under mild conditions. wiley.com This reactivity extends to soft electrophiles, which have a high affinity for the soft selenolate nucleophile. noaa.gov

The selenol group also exhibits strong binding properties towards metal ions. rsc.org Selenium's potent nucleophilicity allows it to bind effectively to electrophilic metals such as mercury (Hg), cadmium (Cd), and zinc (Zn). jst.go.jpresearchgate.net The interaction between mercury and selenium is particularly strong, with the binding energy between Hg and Se being greater than that between Hg and S. jst.go.jp This strong affinity has led to suggestions that selenoproteins, like selenoprotein P, may play a role in the detoxification of heavy metals. jst.go.jp

In computational and experimental models, selenocysteine forms stable complexes with various divalent metal cations. researchgate.netresearchgate.net The coordination with metal ions can significantly alter the electronic properties and acidity of the selenocysteine molecule. researchgate.net For example, some metals can bind to the selenocysteine residue in the active site of selenoenzymes like thioredoxin reductase, leading to inhibition of the enzyme's activity. jst.go.jp

L-Selenocysteine as a Catalytic Residue in Enzyme Active Sites

L-selenocysteine, the 21st proteinogenic amino acid, is a key component in the active sites of numerous enzymes, where it plays a crucial catalytic role. crg.euebi.ac.uk Structurally analogous to cysteine, L-selenocysteine possesses a selenium atom in place of the sulfur atom, a substitution that imparts unique chemical properties critical for its function. crg.euwikipedia.org The primary distinction lies in the physicochemical properties of their respective functional groups: the selenol group (-SeH) of L-selenocysteine versus the thiol group (-SH) of cysteine.

The selenol group of L-selenocysteine has a significantly lower pKa (around 5.2-5.43) compared to the thiol group of cysteine (around 8.3). wikipedia.orgunl.ptplos.org This means that at physiological pH, the selenol group is predominantly in its deprotonated, anionic selenolate form (R-Se⁻), which is a much stronger nucleophile than the thiolate form of cysteine. unl.ptnumberanalytics.comnih.gov This enhanced nucleophilicity is a key factor in the catalytic efficiency of selenoenzymes. crg.eu

Furthermore, L-selenocysteine has a lower reduction potential than cysteine, making it more easily oxidized and a better reducing agent. researchgate.net This property is particularly advantageous for enzymes involved in antioxidant defense and redox catalysis. wikipedia.org The replacement of sulfur with selenium also results in a longer and more polarizable bond, which can influence the geometry and reactivity of the enzyme's active site.

The catalytic prowess of L-selenocysteine is evident in the fact that many selenoproteins exhibit significantly higher enzymatic activity than their cysteine-containing counterparts. plos.org In some cases, mutating the active site L-selenocysteine to cysteine can reduce catalytic efficiency by several orders of magnitude. oup.comnih.gov This underscores the evolutionary selection of L-selenocysteine for specific catalytic functions that cysteine cannot perform as effectively.

Table 1: Comparison of Physicochemical Properties of L-Selenocysteine and L-Cysteine

| Property | L-Selenocysteine | L-Cysteine | Reference(s) |

| Functional Group | Selenol (-SeH) | Thiol (-SH) | wikipedia.org |

| pKa of Functional Group | ~5.2 - 5.43 | ~8.3 | wikipedia.orgunl.ptplos.org |

| Predominant form at physiological pH | Selenolate (R-Se⁻) | Thiol (R-SH) | unl.ptnumberanalytics.com |

| Nucleophilicity | Higher | Lower | crg.eunumberanalytics.com |

| Redox Potential | Lower (more reducing) | Higher (less reducing) | researchgate.net |

Mechanistic Studies of L-Selenocysteine-Dependent Enzyme Catalysis

Redox Enzyme Catalysis (e.g., Thioredoxin Reductases, Glutathione Peroxidases, Formate (B1220265) Dehydrogenases)

The enhanced reactivity of L-selenocysteine is central to the catalytic mechanisms of several redox enzymes.

Thioredoxin Reductases (TrxRs): Mammalian thioredoxin reductases are homodimeric flavoproteins that contain a conserved C-terminal Gly-Cys-Sec-Gly sequence. pnas.org In the oxidized enzyme, the L-selenocysteine and the adjacent cysteine form a selenenylsulfide bridge. pnas.orgresearchgate.net The catalytic cycle involves the transfer of reducing equivalents from NADPH to the FAD cofactor, then to a disulfide in the N-terminal redox center, and finally to the C-terminal selenenylsulfide. oup.com The resulting selenolate anion is a potent nucleophile that attacks the disulfide bond of the substrate, thioredoxin. acs.org The presence of L-selenocysteine is crucial for the enzyme's ability to reduce a broad range of substrates and for its high catalytic turnover. pnas.org The selenenylsulfide in TrxRs is a key redox-active center, and its reduction regenerates the highly reactive selenolate. researchgate.net

Glutathione Peroxidases (GPxs): These enzymes are critical for antioxidant defense, catalyzing the reduction of hydrogen peroxide and organic hydroperoxides using glutathione (GSH) as the reducing substrate. nih.govnumberanalytics.com The catalytic mechanism of GPx involves a ping-pong kinetic pattern. numberanalytics.com The L-selenocysteine at the active site is first oxidized by the hydroperoxide substrate to a selenenic acid intermediate (R-SeOH). numberanalytics.comoup.com This intermediate then reacts with a molecule of GSH to form a selenenylsulfide adduct (R-Se-SG). oup.comacs.org A second molecule of GSH attacks the selenenylsulfide, regenerating the active selenol form of the enzyme and producing oxidized glutathione (GSSG). oup.comacs.org The low pKa and high reactivity of the selenol group are essential for the rapid reduction of peroxides. numberanalytics.com

Formate Dehydrogenases (FDHs): Certain formate dehydrogenases, particularly from Escherichia coli, are selenoenzymes that catalyze the oxidation of formate to carbon dioxide. plos.orgnih.gov The active site of formate dehydrogenase H contains a molybdenum atom coordinated to a selenocysteine residue, in addition to two molybdopterin guanine (B1146940) dinucleotide cofactors and an iron-sulfur cluster. nih.gov Structural and kinetic studies suggest that the L-selenocysteine residue is directly involved in the catalytic mechanism, likely participating in proton abstraction from the formate substrate. nih.govebi.ac.uk A mutant enzyme with cysteine in place of selenocysteine exhibits a turnover number that is over two orders of magnitude lower than the native selenoenzyme, highlighting the critical role of selenium in the catalytic efficiency of formate oxidation. nih.gov

Hydrogenase Catalysis (e.g., [NiFeSe]-Hydrogenases)

[NiFeSe]-hydrogenases are a subclass of [NiFe]-hydrogenases where an L-selenocysteine residue coordinates the nickel atom in the active site instead of a cysteine. acs.orgresearchgate.net These enzymes are primarily found in sulfate-reducing bacteria and methanogenic archaea. mdpi.com The substitution of sulfur with selenium leads to significant changes in the catalytic properties of the enzyme.

A key feature of [NiFeSe]-hydrogenases is their enhanced catalytic activity for proton reduction (hydrogen evolution) and their reduced inhibition by the product, H₂. acs.orgox.ac.ukacs.org This makes them superior H₂ production catalysts compared to their all-cysteine counterparts. ox.ac.uk The lower proton affinity of selenium compared to sulfur is thought to be a critical factor. ox.ac.uk Mechanistic studies involving protein film voltammetry have shown that replacing a specific Ni-coordinating cysteine with selenocysteine in a [NiFe]-hydrogenase greatly enhances proton reduction. ox.ac.uknih.gov This substitution, however, can also lead to a departure from the electrocatalytic reversibility that is characteristic of many [NiFe]-hydrogenases. ox.ac.uk The selenocysteine ligand is believed to play a role in the proton-coupled electron transfer processes that are central to hydrogenase catalysis. ox.ac.uknih.gov

Deiodinase Mechanisms

Iodothyronine deiodinases are selenoenzymes that play a crucial role in the activation and inactivation of thyroid hormones by catalyzing the removal of iodine atoms. bioscientifica.comwikipedia.org There are three types of deiodinases (D1, D2, and D3), all of which contain a highly conserved L-selenocysteine residue in their active site. oup.com This L-selenocysteine is essential for their catalytic activity. pnas.org

The proposed mechanism involves the selenolate anion of the active site L-selenocysteine acting as a nucleophile, attacking the iodine atom of the thyroxine substrate. oup.com This leads to the formation of a transient selenenyl-iodide intermediate and the release of the deiodinated hormone. The oxidized enzyme is then recycled back to its active reduced form. The crystal structure of a deiodinase catalytic domain reveals a close resemblance to the peroxiredoxin family of enzymes, suggesting a similar catalytic mechanism involving a thioredoxin-like fold. bioscientifica.compnas.org

Mutagenesis studies have confirmed the critical role of L-selenocysteine. Replacing the active site L-selenocysteine with cysteine in human type 2 deiodinase results in a dramatic increase in the Km for thyroxine (from 1.4 nM to 2.1 µM) and a 10-fold decrease in the turnover number, demonstrating the superior catalytic potency of selenium over sulfur in this reaction. oup.com An alanine (B10760859) mutant is completely inactive. oup.com

Structural Contributions of L-Selenocysteine to Protein Stability and Conformation

Computational studies have shown that L-selenocysteine and its deprotonated form, selenolate, can adopt a wider variety of conformations in aqueous solution compared to cysteine and cysteinate, respectively. nih.gov This increased conformational flexibility could be important for the dynamic processes involved in enzyme catalysis and protein-protein interactions. In the gas phase, the preferred conformations of L-selenocysteine and cysteine dipeptides are stabilized by backbone-to-backbone or side chain-to-backbone hydrogen bonds. nih.gov However, in water, polyproline II-like conformations become more prevalent as the intramolecular hydrogen bonds are weakened by interactions with water molecules. nih.gov

The high reactivity of the selenol group, while beneficial for catalysis, can also be a liability. wikipedia.org Unconstrained selenol groups could lead to non-specific reactions and cellular damage. wikipedia.org Therefore, the protein scaffold plays a crucial role in modulating the reactivity of the L-selenocysteine residue and protecting it from unwanted side reactions. The specific microenvironment of the active site, including hydrogen bonding networks and electrostatic interactions, helps to stabilize the reactive selenolate and position it optimally for catalysis.

Coordination Chemistry of L-Selenocysteine in Metalloenzymes

In addition to its role in redox catalysis, L-selenocysteine can also function as a ligand for metal ions in the active sites of metalloenzymes. portlandpress.com The soft nature of the selenium atom makes it an excellent ligand for soft metal ions like nickel.

A prime example is the [NiFeSe]-hydrogenases, where an L-selenocysteine residue is one of the four ligands coordinating the nickel atom in the bimetallic active site. acs.orgpnas.org The other three ligands are typically cysteines, two of which also bridge to the iron atom. pnas.org The coordination of L-selenocysteine to the nickel center is crucial for the unique catalytic properties of these enzymes, particularly their high hydrogen evolution activity. acs.orgresearchgate.net The electronic properties of the selenium ligand, compared to sulfur, influence the redox potential and reactivity of the nickel center.

In some bacterial formate dehydrogenases, L-selenocysteine is directly coordinated to a molybdenum atom at the catalytic center. nih.gov The crystal structure of E. coli formate dehydrogenase H shows the molybdenum atom coordinated by selenium from Sec140 and the sulfur atoms of the molybdopterin guanine dinucleotide cofactors. nih.gov This direct Se-Mo coordination is integral to the enzyme's catalytic mechanism for oxidizing formate. nih.gov

Chemical Synthesis and Derivatization of L Selenocysteine and Selenocysteine Containing Peptides

Synthetic Methodologies for L-Selenocysteine Building Blocks

The incorporation of L-selenocysteine into peptides via solid-phase peptide synthesis (SPPS) necessitates the use of protected L-selenocysteine building blocks. The high reactivity and susceptibility to oxidation of the free selenol group require robust protection strategies. acs.org Syntheses often start from precursors like L-serine or L-selenocystine (the oxidized diselenide dimer of L-selenocysteine).

A common approach involves the synthesis of N-α-Fmoc (9-fluorenylmethoxycarbonyl) protected Sec derivatives suitable for Fmoc-SPPS. For instance, building blocks with acid-labile side-chain protecting groups, such as Trityl (Trt) and Xanthenyl (Xan), have been developed. nih.govnih.gov The synthesis of Fmoc-Sec(Trt)-OH typically begins with the reduction of bis-Fmoc-L-selenocystine using agents like zinc powder in acidic conditions to generate the free selenol. nih.gov This intermediate is then reacted with trityl chloride to protect the selenium side chain. nih.gov

Another strategy involves starting from a protected serine derivative, converting the hydroxyl group into a good leaving group, and then displacing it with a selenium nucleophile. thieme-connect.com For example, N-Boc-L-Serine can be converted to N-Boc-β-chloro-L-alanine, followed by reaction with a selenating agent. nih.gov Dehydroalanine (Dha) has also been utilized as a precursor, where the addition of a selenium nucleophile across the double bond yields the desired selenocysteine (B57510) residue. rsc.org

The choice of protecting group is critical. Besides the acid-labile Trt and Xan groups, other groups like p-methoxybenzyl (PMB) have been employed. acs.orgnih.gov The development of these building blocks has been pivotal for expanding the accessibility of synthetic seleno-peptides. nih.govnih.govnih.gov

Table 1: Comparison of Synthetic Routes to Protected L-Selenocysteine Building Blocks

| Starting Material | Key Reagents | Protecting Groups | Resulting Building Block | Reference |

| bis-Fmoc-L-selenocystine | Zn, HCl, Trityl chloride | N-α-Fmoc, Se-Trityl | Fmoc-Sec(Trt)-OH | nih.govresearchgate.net |

| bis-Fmoc-L-selenocystine | Zn, HCl, Xanthenyl chloride | N-α-Fmoc, Se-Xanthenyl | Fmoc-Sec(Xan)-OH | nih.govresearchgate.net |

| N-Boc-L-selenocystine | NaBH₄, Allyl bromide | N-α-Boc, Se-Allyl | N-Boc-Se-allyl-L-selenocysteine | thieme-connect.comnih.gov |

| L-cysteine | Boc anhydride, MeI, K₂CO₃ | N-α-Boc | Boc-dehydroalanine | nih.gov |

| N-Boc-L-Ser(Ts)-OH | (PMBSe)₂, NaBH₄ | N-α-Boc, Se-PMB | N-Boc-Sec(PMB)-OH | thieme-connect.com |

Strategies for Site-Specific L-Selenocysteine Incorporation in Peptide Synthesis

The site-specific incorporation of L-selenocysteine into a growing peptide chain is predominantly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemicalbook.com Protected building blocks, such as Fmoc-Sec(Trt)-OH, are coupled to the N-terminus of the resin-bound peptide using standard activation methods. nih.govchemicalbook.com Care must be taken during coupling to minimize side reactions, particularly racemization. advancedchemtech.com

An alternative to direct coupling is Native Chemical Ligation (NCL), a powerful technique for joining two unprotected peptide fragments. researchgate.net Sec-mediated NCL is particularly efficient due to the enhanced nucleophilicity and lower pKa of the selenol group compared to cysteine's thiol. researchgate.netacs.org The reaction involves a peptide fragment with a C-terminal thioester and another fragment with an N-terminal selenocysteine. The selenolate anion of the N-terminal Sec attacks the thioester, forming a selenoester intermediate. This is followed by a rapid, spontaneous intramolecular S-to-N acyl shift to form a native peptide bond at the ligation site. jst.go.jp This process is significantly faster than Cys-mediated NCL, especially at lower pH values, which helps to minimize side reactions like thioester hydrolysis. acs.org

Furthermore, the incorporated Sec residue can be subsequently deselenized to an alanine (B10760859) residue, providing a "traceless" ligation strategy. researchgate.netnih.gov This allows for the synthesis of native protein sequences without a residual cysteine at the ligation junction, a limitation in some Cys-NCL applications. acs.org

Genetic code expansion offers another sophisticated route for site-specific incorporation. nih.gov This involves engineering an orthogonal tRNA/aminoacyl-tRNA synthetase pair to recognize a stop codon (e.g., the amber codon UAG) and insert a protected selenocysteine derivative during protein translation in a host organism like E. coli. nih.govanu.edu.au The protecting group, often a photocage or a chemically labile group like an allyl group, is then removed post-translationally to yield the native selenoprotein. nih.govnih.gov

Post-Translational/Synthetic Modifications of L-Selenocysteine Residues

The unique reactivity of the selenocysteine side chain, specifically the highly nucleophilic selenolate anion (hydrogen L-selenocysteinate), makes it an excellent target for selective chemical modifications in fully formed peptides and proteins. nih.govnih.gov

Selective Alkylation and Arylation Reactions

Selective alkylation of selenocysteine in the presence of cysteine is achievable by controlling the reaction pH. nih.gov Due to its low pKa, the Sec selenol is deprotonated and highly reactive at a pH around 6.5, whereas the Cys thiol remains largely protonated and unreactive. nih.govpnas.org This allows for chemoselective modification using electrophilic alkylating agents like iodoacetamide (B48618) or bromoacetate. nih.govpnas.org This principle has been demonstrated in the selective alkylation of Sec in human thioredoxin reductase. pnas.org

Arylation of selenocysteine has also been developed. An "umpolung" (reactivity reversal) strategy has been reported where an oxidized selenocysteine (e.g., a selenylsulfide) acts as an electrophile. acs.orgnih.gov This electrophilic selenium center then reacts with a nucleophilic arylboronic acid, catalyzed by copper, to form an aryl-selenium bond. acs.org This method is notable for being unique to selenocysteine, as cysteine is not compatible with the reaction conditions. acs.org More recently, a radical-mediated arylation and alkylation using hydrazines and copper(II) has been shown to be highly selective for Sec. chemrxiv.org

Table 2: Reagents for Selective Modification of L-Selenocysteine

| Modification Type | Reagent Class | Example Reagent | Key Conditions | Reference |

| Alkylation | Haloacetamides | Iodoacetamide | pH ~6.5 | nih.gov |

| Alkylation | Allene (B1206475) Carboxamides | Fluorescein-allene probe | pH 5.2 | nih.gov |

| Arylation (Umpolung) | Arylboronic Acids | p-Tolylboronic acid | CuSO₄, Tris buffer pH 8.0 | acs.org |

| Arylation (Radical) | Hydrazines | Phenylhydrazine | Cu(II), aq. buffer pH 5-8 | chemrxiv.org |

Bioconjugation Strategies Utilizing L-Selenocysteine Reactivity

The chemoselective reactivity of L-selenocysteine makes it a prime target for bioconjugation, the process of attaching molecules like drugs, probes, or polymers to a protein. nih.govpnas.org The goal is to create homogeneous conjugates with precise control over the modification site, which is often difficult to achieve when targeting more abundant residues like lysine (B10760008) or cysteine. royalsocietypublishing.org

The enhanced nucleophilicity of the selenolate allows for rapid and selective conjugation with specific electrophiles. nih.gov For example, allene carboxamides have been shown to react selectively with selenocysteine over other amino acids on an antibody scaffold. nih.gov This selectivity enables the creation of precisely engineered antibody-drug conjugates (ADCs) or other modified proteins. nih.gov The ability to perform these reactions under mild, biocompatible conditions is a significant advantage. acs.orgnih.gov The resulting selenoether bond is generally stable, making it suitable for in vivo applications. nih.gov

Formation of Cyclic and Stapled Peptides

The reactivity of selenocysteine can be harnessed to create structurally constrained peptides, such as cyclic and stapled peptides. nih.govgoogle.com These modifications are used to lock a peptide into a specific conformation, often an α-helix, which can enhance its binding affinity to a target, improve proteolytic stability, and increase cell permeability. qyaobio.comrsc.org

Selenocysteine stapling can be achieved by incorporating two Sec residues into a peptide chain and then linking them via their side chains. For example, reaction with a dibromoalkane can form a stable selenoether-based macrocycle. rsc.org The formation of intramolecular diselenide bonds is another route to cyclization. jst.go.jp The preferential formation of diselenide bonds over disulfide bonds can be used to direct the oxidative folding of peptides containing both Cys and Sec residues. jst.go.jp Tandem N-to-S acyl migration followed by intramolecular selenocysteine-mediated ligation has also been employed to synthesize cyclic peptides. rsc.org

Design and Synthesis of Photocaged L-Selenocysteine Derivatives

Photocaged amino acids are powerful tools for spatiotemporal control over protein activity. vu.lt A photocaging group renders the amino acid side chain inert until it is removed by irradiation with light of a specific wavelength. vu.ltgoogle.com

Several photocaged L-selenocysteine derivatives have been designed and synthesized, often utilizing o-nitrobenzyl-type protecting groups. anu.edu.auvu.lt For example, N-(tert-butoxycarbonyl)-[(R,S)-1-{4',5'-(methylenedioxy)-2'-nitrophenyl}ethyl]-L-selenocysteine has been synthesized and incorporated into proteins using genetic code expansion. anu.edu.aumdpi.com The synthesis involves reacting a protected L-selenocysteine, generated in situ by reducing its diselenide form, with a brominated photolabile precursor. anu.edu.auvu.lt The higher reactivity of the selenolate compared to a thiolate can lead to higher yields and shorter reaction times in the caging reaction. vu.lt

Once incorporated into a protein, the photocage can be removed by UV irradiation, liberating the highly reactive selenol group at a desired time and location. anu.edu.aunih.govgoogle.com This allows for precise initiation of subsequent reactions, such as fluorescent labeling or cross-linking, providing a high degree of experimental control. nih.gov

Biotechnological Applications and Protein Engineering Utilizing L Selenocysteine

Genetic Code Expansion Systems for Recombinant Selenoprotein Production

The production of recombinant selenoproteins has historically been challenging due to the complex native machinery required for L-selenocysteine (Sec) incorporation, which involves the recoding of a UGA stop codon and the presence of a specific mRNA structure called a selenocysteine (B57510) insertion sequence (SECIS) element. nih.govbiorxiv.org However, advancements in genetic code expansion have provided powerful new strategies to overcome these hurdles. mdpi.com

These systems utilize engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs to site-specifically incorporate Sec or its derivatives in response to a reassigned codon, often the amber stop codon (UAG). nih.govbiorxiv.org This approach bypasses the need for the natural SECIS-dependent machinery, allowing for more efficient and flexible production of selenoproteins in various expression systems, including bacteria and mammalian cells. nih.govbiorxiv.orgmdpi.com

A notable example is the use of an engineered E. coli leucyl-tRNA synthetase/tRNA pair to incorporate a photocaged version of Sec (DMNB-Sec) into proteins in mammalian cells. nih.govbiorxiv.org This allows for temporal control over selenoprotein activity, as the protein only becomes active after the photocage is removed by UV light. nih.govbiorxiv.org This technique was successfully used to produce a functional mammalian selenoprotein, methionine-R-sulfoxide reductase B1 (MsrB1), demonstrating the potential of this method for studying selenoprotein function in their native cellular environment. nih.gov

Another strategy involves reassigning sense codons to encode for Sec. harvard.edu Studies have shown that the Sec insertion machinery can recognize and incorporate Sec at 58 of the 64 codons, with some sense codons leading to a tenfold increase in selenoprotein yield compared to using stop codons. harvard.edu This high-fidelity recoding has been demonstrated for both E. coli formate (B1220265) dehydrogenase and human thioredoxin reductase. harvard.edu

These genetic code expansion techniques have not only facilitated the production of natural selenoproteins for functional and structural studies but have also opened the door for creating proteins with multiple non-canonical amino acids, further expanding the toolkit of protein engineers. dntb.gov.ua

Table 1: Examples of Genetic Code Expansion Systems for Selenoprotein Production

| System | Organism | Codon | Incorporated Amino Acid | Target Protein Example | Key Feature |

|---|---|---|---|---|---|

| Engineered E. coli leucyl-tRNA synthetase/tRNA | Mammalian cells | UAG (amber) | Photocaged Sec (DMNB-Sec) | Methionine-R-sulfoxide reductase B1 (MsrB1) | Temporal control of protein activity via photo-uncaging. nih.govbiorxiv.org |

| Native Sec insertion machinery | E. coli | Various sense codons | L-Selenocysteine | E. coli formate dehydrogenase, human thioredoxin reductase | High-fidelity recoding with significantly increased yield. harvard.edu |

| Pyrrolysyl-tRNA synthetase (PylRS) system | Bacteria, Yeast | UAG, UAA | Selenocysteine | Various | Versatile system for incorporating Sec and other non-canonical amino acids. mdpi.com |

Engineering Novel Biocatalysts and Modified Proteins with L-Selenocysteine

The enhanced chemical reactivity of L-selenocysteine makes it an attractive residue for engineering novel biocatalysts. rsc.orgfrontiersin.org By strategically replacing cysteine or other amino acids with selenocysteine, the catalytic properties of enzymes can be tailored for improved activity, altered substrate specificity, or even novel chemical transformations. nih.govacs.org

The lower pKa of the selenol group means it is a better nucleophile than the thiol group of cysteine at physiological pH, which can enhance the rates of reactions involving nucleophilic catalysis. rsc.orgfrontiersin.org Furthermore, the lower redox potential of the selenol/diselenide couple compared to the thiol/disulfide couple can be exploited in the design of more efficient oxidoreductases. rsc.org

One area of interest is the engineering of hydrogenases, enzymes that catalyze the production of hydrogen. frontiersin.org Introducing selenocysteine into these enzymes is being explored as a strategy to enhance their hydrogen production capabilities and increase their tolerance to oxygen, a common inhibitor of many hydrogenases. frontiersin.org

Genetic code expansion has also been instrumental in creating modified proteins for mechanistic studies. researchgate.net For instance, replacing the axial thiolate ligand in P450 monooxygenases with selenocysteine has provided valuable insights into the enzyme's catalytic mechanism. nih.gov Similarly, the replacement of active site serine residues with selenocysteine has been used to modulate enzyme activity. researchgate.net

Beyond catalysis, the unique reactivity of selenocysteine allows for site-specific modification of proteins. rsc.org This has been utilized for selective protein conjugation, labeling for imaging studies, and creating proteins with altered folding properties. rsc.org

Applications in Structural Biology

The incorporation of L-selenocysteine, or its analog selenomethionine (B1662878), has become a cornerstone of modern structural biology, providing crucial tools for both X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

A major bottleneck in determining the three-dimensional structure of a protein by X-ray crystallography is the "phase problem." The diffraction experiment measures the intensities of the X-ray reflections, but not their phases, which are essential for calculating the electron density map of the molecule.

The incorporation of selenium atoms into a protein provides a powerful solution to this problem through the use of anomalous dispersion. numberanalytics.comnumberanalytics.com When the wavelength of the incident X-rays is close to the absorption edge of a selenium atom, the atom's scattering of X-rays is altered in a wavelength-dependent manner. numberanalytics.comcsic.es This phenomenon, known as anomalous scattering, leads to a breakdown of Friedel's law, meaning that the intensities of reflections from opposite sides of the crystal (hkl and -h-k-l) are no longer equal. numberanalytics.comcsic.es

By measuring diffraction data at one (Single-wavelength Anomalous Dispersion, SAD) or multiple (Multi-wavelength Anomalous Dispersion, MAD) wavelengths around the selenium absorption edge, the differences in these intensities can be used to locate the selenium atoms within the protein structure. numberanalytics.complos.org The positions of these "heavy" atoms then provide the initial phase information needed to solve the crystal structure of the entire protein. numberanalytics.com

Selenomethionine (SeMet) is often used for this purpose as it can typically replace methionine without significantly perturbing the protein's structure. nih.gov The use of selenium isotopes, such as the naturally occurring 77Se or the radioactive 73Se, can further enhance the anomalous signal. rsc.org

77Se is a spin-1/2 nucleus, making it amenable to NMR spectroscopy. acs.orgresearchgate.net Although its natural abundance is only 7.6%, proteins can be enriched with 77Se, providing a sensitive probe for studying protein structure, dynamics, and function in solution. pnas.orgacs.org

A key advantage of 77Se NMR is its large chemical shift range, which spans over 2000 ppm. nih.gov This makes the 77Se chemical shift extremely sensitive to the local chemical environment of the selenium atom. acs.orgresearchgate.net As a result, 77Se NMR can be used to:

Characterize the electronic structure of the active sites of selenoenzymes. acs.orgresearchgate.net

Probe the conformational preferences and mobility of selenocysteine residues. researchgate.netpnas.org

Study the interactions of selenoproteins with other molecules. nih.gov

Investigate the formation of disulfide and selenosulfide bonds. nih.gov

By systematically changing the environment of the selenocysteine residue and observing the corresponding changes in the 77Se NMR spectrum, researchers can gain detailed insights into the structure-function relationships of selenoproteins. pnas.org

Anomalous Dispersion for X-ray Crystallography (e.g., using <sup>77</sup>Se and <sup>73</sup>Se)

Residue-Specific Labeling for Advanced Spectroscopic and Imaging Techniques (e.g., 75Se radiolabeling, positron emitters)

The ability to incorporate selenium isotopes into proteins in a residue-specific manner opens up a wide range of applications in advanced spectroscopy and bioimaging. nih.govnih.gov

75Se is a gamma-emitting radioisotope that can be used to label selenoproteins for various detection and quantification purposes. rsc.orgki.se For example, 75Se-labeled proteins can be traced in complex biological samples, allowing for the identification and characterization of novel selenoproteins. researcher.life This approach has been used to identify selenoproteins in various tissues and cell types. researcher.life

For in vivo imaging techniques like Positron Emission Tomography (PET), positron-emitting isotopes of selenium can be used. rsc.org While 73Se is a potential candidate, other strategies involve the use of short-lived positron emitters like Carbon-11 (11C). rsc.orgresearchgate.net A "Sel-tag," a short peptide sequence containing a selenocysteine residue, can be attached to a protein of interest. researchgate.net The highly reactive selenocysteine can then be rapidly and specifically labeled with a 11C-containing molecule, allowing the protein to be tracked in vivo using PET. researchgate.net

This residue-specific labeling provides a powerful tool for studying the biodistribution, trafficking, and metabolism of proteins in living organisms with high sensitivity.

Table 2: Applications of Selenium Isotopes in Protein Studies

| Isotope | Key Property | Application | Technique |

|---|---|---|---|

| 77Se | Spin-1/2 nucleus | Structural and dynamic studies | Nuclear Magnetic Resonance (NMR) Spectroscopy acs.orgresearchgate.net |

| 73Se | Anomalous scattering, Positron emitter | Phase determination, In vivo imaging | X-ray Crystallography (MAD/SAD), Positron Emission Tomography (PET) rsc.org |

| 75Se | Gamma emitter | Radiolabeling for detection and quantification | Autoradiography, Scintillation counting rsc.orgresearcher.life |

| 11C (used with Sel-tag) | Positron emitter | In vivo imaging | Positron Emission Tomography (PET) researchgate.net |

Probing Protein Folding and Dynamics through L-Selenocysteine Insertion

The process by which a polypeptide chain folds into its unique three-dimensional structure is a fundamental problem in biology. libretexts.orgacs.org The incorporation of L-selenocysteine can provide valuable insights into the mechanisms of protein folding and the dynamics of the folded state. rsc.orgresearchgate.net

By replacing cysteine residues with selenocysteine, researchers can study the role of disulfide bonds in the folding process. rsc.org The different redox properties of selenocysteine can alter the stability and formation of intermediates along the folding pathway. rsc.org For example, studies on bovine pancreatic trypsin inhibitor (BPTI) have shown that replacing cysteines with selenocysteines can enhance the rate of oxidative folding and alter the distribution of folding intermediates. rsc.org

Furthermore, the sensitivity of the 77Se NMR chemical shift to the local environment makes it an excellent probe for studying protein dynamics. nih.gov By monitoring the 77Se NMR spectrum, it is possible to detect subtle conformational changes and fluctuations in the protein structure that are often invisible to other techniques. nih.gov This has been used to study the flexibility of loops in selenoprotein W and their role in protein-protein interactions. nih.gov

In essence, the strategic insertion of L-selenocysteine provides a unique chemical handle to perturb and probe the complex energy landscapes of protein folding and dynamics. rsc.orgresearchgate.net

Analytical Methodologies for L Selenocysteine and Selenoproteins

Chromatographic Separation Techniques for L-Selenocysteine Species

Chromatography is a fundamental tool for separating the various selenium-containing species present in complex biological matrices. This separation is a critical prerequisite for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of selenoamino acids and selenoproteins. numberanalytics.comcore.ac.uk Different HPLC modes are utilized depending on the specific analytical challenge.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. It has been successfully used to separate different selenium species, including selenite (B80905) and selenate (B1209512). core.ac.uk Anion-exchange chromatography, for instance, can be employed for the direct determination of underivatized seleno-amino acids like selenocysteine (B57510) and selenomethionine (B1662878). nih.gov In one application, a method using two selenocysteine affinity chromatography columns was developed to separate glutathione (B108866) peroxidase (GPx), selenoprotein P (SELENOP), and selenoalbumin (SeAlb) in human plasma. researchgate.net

Reversed-Phase HPLC (RP-HPLC): Often used with ion-pairing reagents, RP-HPLC separates molecules based on their hydrophobicity. This method achieves high resolution for selenium compounds found in biological samples like yeast. Pre-column derivatization, for example with o-phthalaldehyde (B127526) (OPA), can be used to enhance the detection of selenoamino acids by fluorescence or UV detectors. asianpubs.orgcabidigitallibrary.org

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is particularly useful for the analysis of large biomolecules like selenoproteins. researchgate.net

The coupling of HPLC with sensitive detection methods, most notably Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), provides a powerful tool for selenium speciation analysis. mdpi.comrsc.org This hyphenated technique allows for the sensitive and element-specific detection of selenium-containing compounds as they elute from the HPLC column.

| HPLC Mode | Separation Principle | Typical Analytes | Coupled Detector(s) |

| Ion-Exchange (IEC) | Net Charge | Selenocysteine, Selenomethionine, Selenite, Selenate | ICP-MS, Pulsed Amperometric Detection (PAD) |

| Reversed-Phase (RP-HPLC) | Hydrophobicity | Derivatized Selenoamino Acids, Selenomethionine | ICP-MS, Fluorescence, UV |

| Size-Exclusion (SEC) | Molecular Size | Selenoproteins | ICP-MS |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its application to amino acids like L-selenocysteine requires a crucial step: derivatization. Selenoamino acids are non-volatile and must be chemically modified to become volatile enough for GC analysis.

A common derivatization agent is ethyl chloroformate (ECF), which reacts with the amino acid in an aqueous medium. nih.govnih.gov This allows for the analysis of samples like urine without complex extraction procedures. nih.gov The derivatized selenoamino acids are then separated on a capillary column, often one with a chiral stationary phase to resolve D- and L-enantiomers. nih.gov

Similar to HPLC, GC is frequently coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) for highly sensitive and selenium-specific detection. nih.govnih.gov This combination has been used to determine selenoamino acids in various biological and food samples, including garlic, cabbage, mushroom, and yeast. nih.govresearchgate.net The method can achieve very low limits of detection, in the range of nanograms per liter (ng/L). nih.gov

Spectroscopic Detection and Quantification Methods

Spectroscopic techniques are indispensable for both the quantification of selenium species and the elucidation of their structural and chemical environments.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a cornerstone of modern selenoprotein analysis, offering unparalleled sensitivity and specificity for identification and quantification. numberanalytics.comnih.gov A key feature that aids in the identification of selenium-containing peptides is the unique isotopic signature of selenium, which has six naturally occurring isotopes. nih.govacs.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): As a detector for chromatographic systems (HPLC or GC), ICP-MS allows for the specific detection of selenium isotopes, enabling precise quantification of separated selenium species. nih.govnih.gov It is highly sensitive, although the first ionization potential of selenium is higher than that of most metals. nih.gov

Electrospray Ionization (ESI-MS) and Tandem MS (MS/MS): ESI-MS is a soft ionization technique that allows intact biomolecules, including peptides and proteins, to be transferred into the gas phase for mass analysis. mdpi.com When coupled with tandem mass spectrometry (LC-MS/MS), it becomes a powerful tool for sequencing peptides and identifying proteins. nih.govjst.go.jp This "shotgun proteomics" approach is widely used to identify selenoproteins in complex biological mixtures. rsc.orgrsc.org However, the low abundance of many selenoproteins can be a challenge. nih.govrsc.org

Specialized MS Techniques: To overcome challenges in selenoprotein analysis, specific methods have been developed. For example, Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) can be used to target selenoproteins in samples before their identification by tandem mass spectrometry. rsc.orgrsc.org Another innovative approach is "SecMS," a selenocysteine-specific mass spectrometry technique that uses selective alkylation of the selenocysteine residue to systematically profile and quantify selenoproteomes. nih.govresearchgate.net

| Mass Spectrometry Technique | Primary Application | Key Features |

| HPLC-ICP-MS | Quantification of separated selenium species | Element-specific, high sensitivity, isotopic information |

| LC-MS/MS (ESI) | Identification and sequencing of selenoproteins/peptides | Structural information, confirmation of post-translational modifications |

| LA-ICP-MS | Targeted detection of selenoproteins in situ | Spatial information, high sensitivity |

| SecMS | Quantitative profiling of the selenoproteome | Specific to selenocysteine, allows for systematic analysis |

X-ray Absorption Spectroscopy (XAS) and X-ray Fluorescence Imaging (XFI)

X-ray-based techniques provide unique insights into the chemical environment and spatial distribution of selenium in biological systems, often with minimal sample preparation. researchgate.netnih.gov

X-ray Absorption Spectroscopy (XAS): XAS probes the local structure and chemical state of selenium by measuring the absorption of X-rays at and above the selenium K-edge. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information about the oxidation state and coordination chemistry of selenium, while EXAFS gives details about the number, type, and distance of neighboring atoms. rsc.org XAS has been used to distinguish between different selenium species, such as selenomethionine and selenocysteine, in solution and within cells. nih.govacs.orgcas.cz

X-ray Fluorescence Imaging (XFI): XFI is a powerful imaging technique that maps the elemental distribution within a sample. nih.gov By exciting the sample with synchrotron X-rays, the characteristic fluorescence emitted by different elements can be detected. acs.org This allows for the visualization and quantification of selenium's distribution in tissues and even within single cells with sub-micron resolution. nih.gov XFI has been instrumental in studying the role of selenium in processes like spermatogenesis by revealing its specific localization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and chemical environment of molecules in solution. For selenium, the focus is on the 77Se isotope, which has a nuclear spin of 1/2 and is therefore NMR-active. acs.orgresearchgate.net

77Se NMR spectroscopy is exceptionally sensitive to the local electronic environment of the selenium atom, with a very wide chemical shift range of over 3000 ppm. acs.orgresearchgate.net This sensitivity makes it an ideal probe for studying selenocysteine within the context of a selenoprotein. pnas.orgpnas.orgresearchgate.net Researchers can directly observe the properties of the selenocysteine residue as its environment is systematically altered. pnas.orgpnas.org

However, there are challenges associated with 77Se NMR. The natural abundance of the 77Se isotope is only 7.63%, and NMR is an inherently insensitive technique. acs.orgpnas.org Therefore, studies of selenoproteins typically require isotopic enrichment with 77Se to obtain a sufficient signal. acs.orgpnas.org Despite these hurdles, 77Se NMR has provided critical insights into the conformational preferences, mobility, and redox properties of selenocysteine-containing motifs in proteins. pnas.orgpnas.orgrsc.org

| 77Se NMR Parameter | Information Provided |

| Chemical Shift | Electronic structure, oxidation state, local conformation |

| Spin-Spin Coupling | Covalent bonding and through-bond connectivity |

| Relaxation Times | Molecular motion and dynamics |

Biochemical Assays for Selenocysteine-Containing Enzyme Activity

The unique chemical properties of the selenol group of L-selenocysteine, such as its lower pKa (around 5.2) compared to the thiol group of cysteine, bestow distinct catalytic advantages to selenoenzymes. pnas.organnualreviews.orgcore.ac.uk This high reactivity, while beneficial for catalysis, also presents challenges for accurately measuring enzyme activity. Assays must be carefully designed to maintain the integrity of the highly reactive and oxygen-labile selenocysteine residue. annualreviews.org

A variety of biochemical assays are employed to quantify the activity of selenocysteine-containing enzymes. These assays are often spectrophotometric and measure the consumption of a substrate or the formation of a product over time.

Glutathione Peroxidase (GPx) Activity Assays: The most common method for measuring GPx activity is a coupled enzyme assay. In this system, the GPx-catalyzed reduction of a hydroperoxide substrate (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide) by glutathione (GSH) is coupled to the oxidation of NADPH by glutathione reductase (GR). The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Reaction Principle:

ROOH + 2 GSH → ROH + GSSG + H₂O (Catalyzed by GPx)

GSSG + NADPH + H⁺ → 2 GSH + NADP⁺ (Catalyzed by GR)

This indirect assay is highly sensitive and widely used for measuring the activity of GPx family members.

Thioredoxin Reductase (TrxR) Activity Assays: TrxR activity is typically determined by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). TrxR uses NADPH to reduce its substrate, thioredoxin (Trx), which in turn reduces DTNB to 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound with maximum absorbance at 412 nm.

Reaction Principle:

NADPH + H⁺ + TrxR-S-S → NADP⁺ + TrxR-(SH)₂ (Catalyzed by TrxR)

TrxR-(SH)₂ + DTNB → TrxR-S-S + 2 TNB

Some assays measure the direct reduction of DTNB by TrxR in the presence of NADPH, as TrxR can directly reduce DTNB, although the presence of its natural substrate, thioredoxin, can enhance the reaction rate.

Iodothyronine Deiodinase (DIO) Activity Assays: Deiodinase activity is often measured by quantifying the release of iodide from its substrate, thyroxine (T4) or reverse triiodothyronine (rT3). This can be achieved by using radioactively labeled substrates (e.g., ¹²⁵I-labeled T4) and measuring the amount of radioactive iodide released. Non-radioactive methods may involve high-performance liquid chromatography (HPLC) to separate and quantify the substrate and its deiodinated products.

Other Selenoenzyme Assays: For other selenoenzymes, specific assays are developed based on their unique substrates and products. For instance, the activity of selenocysteine lyase (SCL), an enzyme that decomposes L-selenocysteine, can be measured using a lead acetate (B1210297) assay. biorxiv.org In this method, the selenium released from L-selenocysteine reacts with lead acetate to form lead selenide (B1212193), a dark precipitate, which can be quantified. biorxiv.org Coupled assays for selenophosphate synthetase monitor the hydrolysis of ATP to AMP, which is dependent on the presence of a selenium source like selenide. pnas.org

| Selenoenzyme | Assay Principle | Substrates | Measured Product/Event | Detection Method |

| Glutathione Peroxidase (GPx) | Coupled enzyme reaction with glutathione reductase | Glutathione (GSH), hydroperoxides (e.g., H₂O₂) | NADPH oxidation | Spectrophotometry (↓ A₃₄₀) |

| Thioredoxin Reductase (TrxR) | Reduction of DTNB | NADPH, DTNB | Formation of 2-nitro-5-thiobenzoate (TNB) | Spectrophotometry (↑ A₄₁₂) |

| Iodothyronine Deiodinase (DIO) | Iodide release from iodothyronine | Thyroxine (T4), Reverse T3 (rT3) | Iodide (I⁻) or deiodinated products | Radioactivity measurement, HPLC |

| Selenocysteine Lyase (SCL) | Formation of lead selenide precipitate | L-Selenocysteine, Lead acetate | Lead selenide (PbSe) | Spectrophotometry/Visual |